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Cat. No.: B7790437 Get Quote

Introduction

Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium

expansum, which is a common contaminant of rotting apples and apple-derived products. Due

to its potential health risks, including immunotoxic and genotoxic properties, regulatory limits for

patulin have been established in many countries. Accurate and reliable analysis of patulin in

complex solid food matrices requires robust sample preparation methods to extract the analyte

and remove interfering components prior to instrumental analysis, which is often performed

using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass

Spectrometry (MS/MS).[1][2] This document provides detailed application notes and protocols

for the most common sample preparation techniques used for patulin analysis in solid food

matrices.

Sample Preparation Techniques
Several techniques have been developed and optimized for the extraction and cleanup of

patulin from solid food samples. The choice of method often depends on the specific food

matrix, available resources, and the desired level of sensitivity and throughput. The most widely

used methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Liquid-Liquid Extraction (LLE)
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LLE is a traditional and widely used method for patulin extraction. It relies on the partitioning of

patulin between two immiscible liquid phases, typically an aqueous sample extract and an

organic solvent.

Principle: Patulin is extracted from the sample homogenate into an organic solvent, most

commonly ethyl acetate.[3] A cleanup step, often involving an aqueous sodium carbonate

solution, is used to remove acidic interferences.

Advantages:

Relatively simple and inexpensive.

Effective for a wide range of food matrices.

Disadvantages:

Can be time-consuming and labor-intensive.

Requires large volumes of organic solvents.

Patulin can be unstable under the alkaline conditions of the sodium carbonate wash.

Solid-Phase Extraction (SPE)
SPE is a more modern and efficient cleanup technique that has gained popularity for patulin
analysis. It utilizes a solid sorbent packed in a cartridge to selectively retain either the analyte

or the interfering matrix components.

Principle: The sample extract is passed through an SPE cartridge. Patulin is retained on the

sorbent while interferences are washed away. The purified patulin is then eluted with a small

volume of an appropriate solvent. Common sorbents for patulin analysis include C18, Oasis

HLB, and more recently, molecularly imprinted polymers (MIPs) which offer high selectivity.

Advantages:

Reduced solvent consumption compared to LLE.

Higher sample throughput and potential for automation.
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Improved cleanup, leading to cleaner extracts and better analytical performance.

Disadvantages:

Higher cost of SPE cartridges.

Method development may be required to optimize the sorbent and solvent conditions for a

specific matrix.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and
Safe)
The QuEChERS method has been adapted for patulin analysis and offers a streamlined

approach to extraction and cleanup.

Principle: The sample is first extracted with an organic solvent (typically acetonitrile) in the

presence of salts to induce phase separation. A subsequent cleanup step, known as dispersive

solid-phase extraction (d-SPE), is performed by adding a sorbent mixture to a portion of the

extract to remove interferences.

Advantages:

Fast and easy to perform.

Low solvent and reagent consumption.

High-throughput capabilities.

Effective for a variety of food matrices.

Disadvantages:

Matrix effects can still be a challenge, and optimization of the d-SPE sorbents may be

necessary.

Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
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This protocol is a general procedure for the extraction of patulin from solid apple products.

Materials:

Homogenized solid food sample (e.g., apple puree, applesauce)

Ethyl acetate

1.5% Sodium carbonate solution

Anhydrous sodium sulfate

0.1% Acetic acid solution

Vortex mixer

Centrifuge

Procedure:

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

Add 20 mL of ethyl acetate and vortex vigorously for 2 minutes.

Centrifuge at 4000 rpm for 5 minutes.

Transfer the upper ethyl acetate layer to a clean tube.

Repeat the extraction (steps 2-4) two more times, combining the ethyl acetate extracts.

To the combined extract, add 10 mL of 1.5% sodium carbonate solution and vortex for 1

minute for cleanup.

Allow the layers to separate and discard the lower aqueous layer.

Dry the remaining ethyl acetate extract by passing it through a funnel containing anhydrous

sodium sulfate.

Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 1 mL of 0.1% acetic acid solution for HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) using C18
Cartridges
This protocol is suitable for the cleanup of patulin from apple juice concentrate and can be

adapted for extracts from solid matrices.

Materials:

Sample extract (from an initial solvent extraction, e.g., with ethyl acetate or acetonitrile)

C18 SPE cartridges (e.g., 500 mg, 6 mL)

Methanol

Deionized water

1% Sodium bicarbonate solution

1% Acetic acid solution

Elution solvent (e.g., ethyl acetate:acetonitrile, 98:2, v/v)

SPE vacuum manifold

Procedure:

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol

followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

Sample Loading: Load 5 mL of the sample extract onto the conditioned cartridge.

Washing:

Wash the cartridge with 5 mL of 1% sodium bicarbonate solution to remove acidic

interferences.
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Wash the cartridge with 5 mL of 1% acetic acid solution.

Drying: Dry the cartridge under vacuum for 10-15 minutes.

Elution: Elute the patulin from the cartridge with 5 mL of the elution solvent.

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen at 40°C. Reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS

analysis.

Protocol 3: QuEChERS Method
This protocol is a modified QuEChERS procedure for the analysis of patulin in solid apple

products.

Materials:

Homogenized solid food sample

Acetonitrile with 1% acetic acid

QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g

Na₂HCitrate)

Dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents

Centrifuge capable of holding 50 mL and 15 mL tubes

Procedure:

Sample Hydration: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add

10 mL of water and vortex to create a slurry.

Extraction:

Add 10 mL of acetonitrile with 1% acetic acid to the tube.

Add the QuEChERS extraction salt packet.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b7790437?utm_src=pdf-body
https://www.benchchem.com/product/b7790437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7790437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immediately cap and shake vigorously for 1 minute.

Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

Dispersive SPE Cleanup:

Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing PSA and C18.

Vortex for 30 seconds.

Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

Analysis: Take an aliquot of the supernatant for direct injection into the LC-MS/MS or for

further evaporation and reconstitution if needed for HPLC-UV analysis.

Data Presentation
The following tables summarize the performance data for various sample preparation methods

for patulin analysis.

Table 1: Performance of Liquid-Liquid Extraction (LLE) Methods

Food
Matrix

Extractio
n Solvent

Cleanup
Recovery
(%)

LOD
(µg/kg)

LOQ
(µg/kg)

Referenc
e

Apple

Juice

Ethyl

Acetate

Sodium

Carbonate
98 < 5 -

Apple

Juice
Acetonitrile -

92.49 -

97.5
- 4

Table 2: Performance of Solid-Phase Extraction (SPE) Methods
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Food Matrix
SPE
Sorbent

Recovery
(%)

LOD (µg/kg) LOQ (µg/kg) Reference

Apple Juice

Molecularly

Imprinted

Polymer

84 - 16 (in blank)

Apple Juice
Macroporous

Copolymer
93 - 104 - -

Apple Juice

Concentrate
C18 96.4 - 114.1 5 -

Apple Juice HLDVB - - 5

Apple Puree - 86 - 2.1

Table 3: Performance of QuEChERS and µ-QuEChERS Methods

Food Matrix Method
Recovery
(%)

LOD (µg/kg) LOQ (µg/kg) Reference

Apple Juice
µ-

QuEChERS
92 - 103 0.32 1.15

Strawberries
Modified

QuEChERS
- 1.5 5

Dried Fruits QuEChERS - - -

Apple-based

foodstuffs
QuEChERS - - -

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the sample preparation of solid food

matrices for patulin analysis.
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Solid Food Sample
(e.g., Apple Puree) Homogenization Extraction

(LLE, QuEChERS, etc.)
Cleanup Step

(SPE, d-SPE, etc.)
Evaporation &
Reconstitution

Instrumental Analysis
(HPLC-UV, LC-MS/MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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